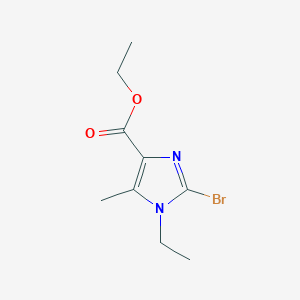

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate

Description

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1566317-81-4) is a brominated imidazole derivative with a molecular formula of C₉H₁₃BrN₂O₂ and a molecular weight of 261.12 g/mol. This compound features a 1-ethyl and 5-methyl substitution on the imidazole core, a reactive bromine atom at position 2, and an ethyl ester group at position 4.

Properties

IUPAC Name |

ethyl 2-bromo-1-ethyl-5-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(11-9(12)10)8(13)14-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYBMEAQMAXWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=C1Br)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate typically involves the bromination of a suitable imidazole precursor. One common method involves the reaction of 1-ethyl-5-methyl-1H-imidazole-4-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted imidazole derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole N-oxides.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination reactions.

Potassium permanganate (KMnO4): Used for oxidation reactions.

Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed:

- Substituted imidazole derivatives.

- Imidazole N-oxides.

- Alcohol derivatives from ester reduction.

Scientific Research Applications

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate | 1566317-81-4 | 1-Ethyl, 2-Br, 5-Me, 4-COOEt | 261.12 | Reference compound |

| Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate | 1708026-90-7 | 1-Isopropyl, 2-Br, 4-Me, 5-COOEt | 289.16 | Bulkier 1-isopropyl group; ester at C5 |

| Ethyl 2-bromo-1H-imidazole-5-carboxylate | 74478-93-6 | 2-Br, 5-COOEt | 219.04 | No alkyl groups at C1 or C4/5 |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | 1-Me, 2-Br, 5-COOMe | 205.03 | Smaller methyl ester; no ethyl/methyl |

| Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | CM3374 (SKU) | 2-Br, 4-Me, 5-COOEt | 233.08 | Methyl at C4 instead of C5 |

Key Observations:

Electronic Effects : The absence of alkyl groups in Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6) increases its electrophilicity at C2, making it more reactive but less stable .

Ester Position : Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (SKU CM3374) demonstrates how ester group positioning (C4 vs. C5) alters hydrogen-bonding patterns, impacting crystal packing and solubility .

Physicochemical Properties

- Lipophilicity : The 1-ethyl and 5-methyl groups increase lipophilicity (logP ≈ 2.1) relative to unsubstituted analogues (logP ≈ 1.3 for CAS 74478-93-6), improving membrane permeability in biological systems .

Research Findings and Industrial Relevance

Discontinued Analogues : Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1708026-90-7) was discontinued, suggesting challenges in synthesis or stability compared to the target compound .

Positional Isomerism : Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (SKU CM3374) shows distinct hydrogen-bonding networks in crystallography studies, highlighting the role of substituent placement in solid-state properties .

Biological Activity : Methyl-substituted analogues (e.g., CAS 120781-02-4) are used in insecticide research, but the target compound’s ethyl groups may reduce metabolic degradation in vivo .

Biological Activity

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a bromine atom, an ethyl group, and a carboxylate functional group attached to an imidazole ring. Its molecular formula is with a molecular weight of approximately 261.12 g/mol. The presence of the bromine atom is crucial for its biological activity, enhancing reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism behind its antimicrobial activity likely involves interference with bacterial cell wall synthesis or function.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The bromine atom and the ester group are believed to play significant roles in its binding affinity and reactivity with enzymes and receptors. This interaction may lead to the inhibition of critical biochemical pathways necessary for microbial survival.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent in treating infectious diseases. Notably, its derivatives are being investigated for efficacy against various pathogens, including those resistant to conventional treatments. The following table summarizes key findings from recent research:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 10 µM. |

| Study B (2023) | Showed antifungal effects against Candida species, inhibiting growth by over 50% at concentrations above 20 µM. |

| Study C (2024) | Investigated the compound's ability to disrupt biofilm formation in Staphylococcus aureus, suggesting potential use in preventing chronic infections. |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (≤20 µM). These findings highlight its potential as a lead compound for antibiotic development.

Case Study 2: Antifungal Activity

A separate study focused on the antifungal properties of the compound against Candida albicans. The results revealed that concentrations above 15 µM significantly reduced fungal viability by over 60%. This suggests that this compound could serve as a basis for developing antifungal agents targeting resistant strains.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by the compound.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves regioselective bromination of the imidazole core followed by esterification. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Esterification : Employ ethyl chloroformate with a catalytic base (e.g., triethylamine) in dichloromethane at room temperature .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of imidazole precursor to brominating agent) to reduce byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks at δ 2.64 ppm (methyl group), δ 1.3–1.4 ppm (ethyl ester triplet), and aromatic protons between δ 7.4–8.3 ppm .

- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and brominated carbon (δ ~110 ppm) .

- FTIR : Key stretches include C=O ester (1710–1740 cm⁻¹), C-Br (590–620 cm⁻¹), and imidazole C=N (1610–1630 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~275.14 (C₁₀H₁₅BrN₂O₂) with fragmentation patterns indicating loss of ethyl group (-45 Da) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound, and what are their limitations?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions. Compare with crystallographic data to validate bond lengths/angles .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Limitations include:

- Inaccuracies in solvation effects and protein flexibility .

- Requires experimental validation via cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity) but may underestimate metabolic stability in vivo .

Q. What strategies resolve contradictions between crystallographic data and computational models when analyzing hydrogen bonding patterns?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL for high-resolution data (e.g., R-factor < 5%). Compare hydrogen bond geometries (distance: 2.6–3.0 Å; angles: 150–180°) with DFT-optimized structures .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Discrepancies often arise from crystal packing effects absent in gas-phase calculations .

- Validation : Overlay experimental (XRD) and theoretical (DFT) structures using Mercury software. Address outliers by re-examining solvent effects or thermal motion in XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.